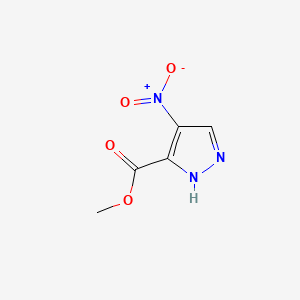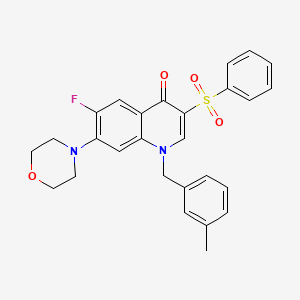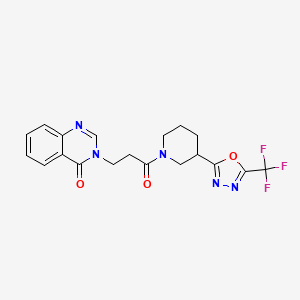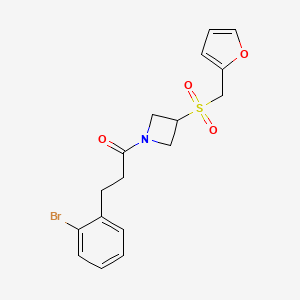
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1782326-65-1 . It has a molecular weight of 161.58 .
Synthesis Analysis
A convenient and efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, is described . The main features of the synthesis include a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride .Molecular Structure Analysis
The molecular structure of this compound includes a C–F bond, which is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride . This is followed by a copper-catalyzed C–O coupling to introduce the difluoroethoxy moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.58 . It is stored at room temperature and is available in powder form .Scientific Research Applications
- Researchers have reported a simple and efficient method to construct 2-difluoro-2,3-dihydrofurans using this compound as a starting material. The process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials . These 2,2-difluoro-2,3-dihydrofurans can be further converted into α-amino acids under reducing atmospheres, opening up new avenues for amino acid drug development.
- Difluorocarbenes generated from related precursors have been applied to synthesize valuable organofluorine compounds. These carbenes react with (thio)carbonyl compounds, leading to the facile formation of fluorinated products .
- A practical and facile reaction was developed using enaminones and difluorocarbenes. This reaction delivers 2,2-difluoro-2,3-dihydrofurans with a broad substrate scope. Notably, the reaction proceeds smoothly without any extra additives .
Construction of 2,2-Difluoro-2,3-dihydrofurans
Organofluorine Compound Synthesis
Difluorocarbene-Triggered Cycloaddition Reactions
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCXLNZQAMRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)

![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)



![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)
![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)